molecular formula C20H23N3 B11395467 1-benzyl-2-(piperidin-1-ylmethyl)-1H-benzimidazole

1-benzyl-2-(piperidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11395467
M. Wt: 305.4 g/mol
InChI Key: TXKJWQIPAXUAHR-UHFFFAOYSA-N
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Description

1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both a benzodiazole and a piperidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the benzodiazole ring system, combined with the piperidine group, makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Attachment of the Piperidine Moiety: The piperidine group can be attached through a Mannich reaction, where formaldehyde and piperidine are reacted with the benzodiazole intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of 1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce different substituents on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with saturated bonds.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting central nervous system disorders, such as anxiety and depression.

    Biological Research: The compound is used in studies investigating the interaction of benzodiazole derivatives with biological targets like enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can result in therapeutic effects, such as anxiolytic or antidepressant activity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-[(morpholin-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-benzyl-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-benzyl-2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

1-benzyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the specific combination of the benzodiazole and piperidine moieties, which confer distinct pharmacological properties. The piperidine ring provides additional flexibility and potential for interaction with biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

1-benzyl-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C20H23N3/c1-3-9-17(10-4-1)15-23-19-12-6-5-11-18(19)21-20(23)16-22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-16H2

InChI Key

TXKJWQIPAXUAHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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